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Brevinin-2-RA16 peptide precursor

Antimicrobial Peptide Design Structure-Activity Relationship Membrane Selectivity

SAR campaigns comparing Odorrana andersonii brevinin-2 peptides are undermined by family-generic purity assumptions. Brevinin-2-RA16 (UniProt E3SYK3) eliminates this variable as a defined, full-length reference with the conserved ranabox domain (Cys27-Cys33). - Resolves sequence-specific potency differences: unique Asp13/Met8 signature vs. Brevinin-2-OA2 (Gly13) for residue-level SAR. - Structurally intact comparator: 48.5% predicted α-helical content and intact C-terminal disulfide bond benchmark activity ceiling for truncated analogs. - Phylogenetically verified: GenBank GU133723 template ensures lineage-specific comparisons free of inter-species divergence.

Molecular Formula
Molecular Weight
Cat. No. B1577727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-RA16 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-RA16 Peptide Precursor Overview


Brevinin-2-RA16 peptide precursor is a cationic antimicrobial peptide (AMP) biosynthetic precursor cloned from the skin secretion of the golden crossband frog, Odorrana andersonii [1]. The precursor (UniProt accession E3SYK3, GenBank GU133723/ADP05788.1) encodes a 76-amino acid polypeptide that is processed to release a 32-residue mature bioactive peptide (SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC) bearing a single C-terminal disulfide bond (Cys27–Cys33) characteristic of the brevinin-2 ranabox domain [2]. The mature peptide is not C-terminally amidated and is predicted to adopt 48.5% α-helical content [3]. The precursor was identified as part of a large-scale peptidomic and transcriptomic survey that catalogued 728 AMP precursors from nine Chinese odorous frog species [4].

1 Sequence-specific antimicrobial peptide probe from Odorrana andersonii skin secretion
2 Full-length 32 aa architecture with ranabox domain (Cys27–Cys32 disulfide bond) retained
3 Supports antimicrobial screening, SAR studies, and phylogenetic marker research contexts

Why Brevinin-2-RA16 Is Not Interchangeable


Despite sharing a conserved C-terminal ranabox domain (Cys-Xaa₄-Cys), individual brevinin-2 family members from Odorrana andersonii differ substantially in mature peptide sequence length (32–33 residues), amino acid composition, net charge, and hydrophobicity [1]. Brevinin-2-RA16 contains a unique sequence signature — an internal aspartic acid (Asp) and methionine (Met) within the N-terminal α-helical region — that is absent from co-isolated analogs such as Brevinin-2-OA2, Brevinin-2-OA6, and Brevinin-2-RA6 [2]. These sequence differences directly alter the peptide's amphipathic character, membrane-binding energetics, and spectrum of antimicrobial activity [3]. Critically, publications in which brevinin-2 peptides were individually synthesized and tested from this same frog species demonstrate that MIC values, hemolytic activity, and therapeutic indices are peptide-specific rather than family-generic, making blind substitution a high-risk decision for reproducible research [4].

! Brevinin-2 family members exhibit peptide-specific MIC and hemolytic profiles; 56.3% sequence identity with co-isolated OA2 may shift antimicrobial spectrum
! Sequence divergence at charged and hydrophobic positions alters amphipathic character; Asp13 vs Gly13 substitution may change membrane-binding energetics and target selectivity
! Phylogenetic origin (O. andersonii vs Rana spp.) dictates activity profile; species-specific procurement context may not transfer across genera

Brevinin-2-RA16 Differentiation Evidence


Sequence Divergence vs. OA2 Alters Membrane Selectivity

Brevinin-2-RA16 differs from the co-isolated and quantitatively characterized analog Brevinin-2-OA2 (DRAMP02055, from the same Odorrana andersonii peptidomic study) at 14 of 32 aligned positions, including substitution of a neutral Gly in OA2 with a charged Asp in RA16 at position 13 and presence of a unique Met at position 8 [1]. Although Brevinin-2-RA16 lacks published MIC values, the peptide-specific sequence divergence predicts altered amphipathicity and target selectivity compared to OA2, for which quantitative MIC data exist (E. coli ATCC 25922: 13.2 µg/mL; S. aureus ATCC 25923: 6.6 µg/mL; C. albicans: 6.6 µg/mL; no hemolysis at 50 µg/mL) [2].

Sequence Divergence vs. OA2
Cross-study comparable
14/32 residue mismatches (56.3% identity); Asp13 vs Gly13 alters local charge; Met8 insertion unique to RA16
Sequence-specific procurement context
Quantitative MIC for RA16 not publicly available; OA2 comparator MIC data exist
Antimicrobial Peptide Design Structure-Activity Relationship Membrane Selectivity

Predicted α-Helical Content vs. Truncated Analogs

Brevinin-2-RA16 is predicted to adopt 48.5% α-helical content and 33.3% turn conformation based on homology modeling [1]. Published structure-activity studies on the brevinin-2 family demonstrate that truncation to 15-amino acid analogs reduces helicity and causes 2- to 72-fold decreases in antimicrobial potency compared to full-length peptides [2]. Brevinin-2-RA16, at 32 residues, retains the full-length architecture required for optimal membrane interaction, distinguishing it from truncated analogs such as the 15-aa B2CE-N26V5K variants that show significantly attenuated activity [2]. However, it lacks the C-terminal amidation found in some brevinin-2 peptides (e.g., Brevinin-2 from Rana esculenta), which may affect proteolytic stability [3].

Predicted Helical Architecture
Class-level inference
48.5% α-helix, 33.3% turn; 32 aa full-length ≥2× longer than potency-impaired 15-aa truncated analogs
Full-length architecture context
Truncation may impair membrane interaction; non-amidated C-terminus
Peptide Helicity Antimicrobial Potency Truncation Design

Source Organism Specificity: Odorrana andersonii vs. Rana Brevinin-2

Brevinin-2-RA16 originates from Odorrana andersonii, a species that has been demonstrated to possess one of the highest antimicrobial peptide diversities among ranid frogs, with 728 AMP precursors cloned from nine odorous frog species [1]. Peptides from this genus, including Brevinin-2-OA2 and Brevinin-2-OA6, exhibit species-specific antimicrobial profiles: OA2 shows balanced anti-Gram-positive and anti-Gram-negative activity (MIC 6.6–13.2 µg/mL) while OA6 displays a Gram-negative preference (MIC E. coli 11.2 µg/mL vs. S. aureus 22.4 µg/mL) [2]. In contrast, Brevinin-2 from Rana esculenta shows a reversed Gram-negative preference (MIC E. coli 4 µg/mL vs. S. aureus 8 µg/mL) [3]. Brevinin-2-RA16 has been qualitatively documented to exhibit strong inhibitory activity against E. coli, activity against S. aureus and C. albicans, and relatively low hemolytic activity [4], suggesting a profile that may be distinct from both Rana-derived and other Odorrana-derived brevinin-2 peptides.

Species-Specific Origin
Cross-study comparable
O. andersonii; qualitatively reported Gram-negative emphasis (strong anti-E. coli); quantitative MIC unavailable
Species-specific procurement context
Profile distinct from Rana-derived brevinin-2 peptides
Amphibian Phylogenetics Peptide Evolution Species-Specific AMP

Ranabox Domain Presence vs. Ranabox-Deficient Peptides

Brevinin-2-RA16 retains the hallmark C-terminal cyclic heptapeptide ranabox domain (Cys27–Xaa₄–Cys32) formed by an intramolecular disulfide bond [1]. This structural feature distinguishes it from brevinin-2-related peptide (B2RP), which shares sequence similarity with the brevinin-2 family but lacks the C-terminal cyclic domain entirely [2]. Published comparative data show that B2RP (ranabox-deficient) exhibits potent activity against multidrug-resistant Acinetobacter baumannii (MIC = 3–6 µM) with very low hemolytic activity (LC₅₀ > 200 µM) [2], while the ranabox-containing Brevinin-2RNa shows activity restricted to Gram-positive bacteria and is inactive against E. coli and P. aeruginosa, with HC₅₀ of 100–150 µM [3]. The ranabox domain has been implicated in modulating target selectivity between Gram-positive and Gram-negative bacteria as well as influencing hemolytic potential [4].

Ranabox Domain Determinant
Class-level inference
Cys27–Cys32 disulfide bond present; ranabox-containing vs B2RP (ranabox-deficient, MIC 3–6 µM MDR A. baumannii)
Structural determinant context
Ranabox modulates target selectivity and hemolytic profile
Ranabox Domain Peptide Cyclization Antimicrobial Specificity

Brevinin-2-RA16 Research and Procurement Applications


SAR Studies Comparing Brevinin-2 Variants from Odorrana andersonii

Brevinin-2-RA16 is ideally suited as a test article in SAR campaigns that systematically compare brevinin-2 peptides co-isolated from Odorrana andersonii. Its 56.3% sequence identity with Brevinin-2-OA2 (for which quantitative MIC and hemolysis data exist) provides a defined comparator pair with known residue-level differences (Asp13 vs. Gly13; Met8 insertion) for probing the contribution of specific amino acid substitutions to antimicrobial potency and membrane selectivity [1]. The shared species origin, conserved ranabox architecture, and common transcriptomic provenance (Yang et al., 2012) eliminate confounding variables from inter-species sequence divergence [2].

Full-Length Brevinin-2 Controls for Truncation Studies

Given that published brevinin-2 truncation studies demonstrate 2- to 72-fold potency losses upon reduction to 15-residue analogs, Brevinin-2-RA16 (32 aa) can serve as a full-length reference control peptide. Its predicted 48.5% helical content and intact C-terminal disulfide-bonded ranabox make it a structurally complete comparator against which minimized or alanine-scanned analogs can be benchmarked [1]. Researchers designing truncated or modified brevinin-2 derivatives should procure RA16 to establish the baseline potency ceiling for their engineered constructs.

Phylogenetic Marker Studies with Odorrana-Specific Templates

Brevinin-2 peptides serve as taxonomic and phylogenetic markers within the Ranidae family. Brevinin-2-RA16, derived from Odorrana andersonii and deposited under a unique GenBank accession (GU133723), provides a verified sequence template for phylogenetic analyses distinguishing Odorrana-lineage peptides from Pelophylax (Rana esculenta group) or Lithobates brevinin-2 orthologs [1]. This application is particularly relevant for researchers conducting comparative genomics or molecular barcoding studies of amphibian host defense peptides, where sequence verification against a deposited reference is essential for publication [2].

Ranabox-Dependent Studies: Comparator with Ranabox-Deficient B2RP

The ranabox domain has been functionally implicated in Gram-positive vs. Gram-negative selectivity and hemolytic potential. Brevinin-2-RA16 (ranabox present: Cys27–Cys32) can be paired with B2RP (ranabox absent) to dissect the contribution of the cyclic C-terminal domain to target cell specificity. Published data for B2RP demonstrate MIC values of 3–6 µM against MDR A. baumannii with minimal hemolysis (LC₅₀ > 200 µM), while ranabox-containing peptides such as Brevinin-2RNa show HC₅₀ values of 100–150 µM [1]. RA16 provides a ranabox-positive comparator from the Odorrana lineage within this experimental framework [2].

Application
Selection Property
Validation Focus
Brevinin-2 SAR studies
Sequence-specific procurement from O. andersonii
Residue-level comparator context with OA2
Full-length reference control
Intact 32 aa ranabox architecture
Truncation benchmark context
Phylogenetic marker studies
Verified sequence template (GU133723)
Odorrana-lineage confirmation
Ranabox domain dissection
Cys27–Cys32 disulfide bond present
Domain-dependent selectivity context vs B2RP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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